molecular formula C10H12O3 B8632845 2',5'-Dihydroxy-3',4'-dimethylacetophenone

2',5'-Dihydroxy-3',4'-dimethylacetophenone

Cat. No. B8632845
M. Wt: 180.20 g/mol
InChI Key: VNCKELDIINMUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',5'-Dihydroxy-3',4'-dimethylacetophenone is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',5'-Dihydroxy-3',4'-dimethylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Dihydroxy-3',4'-dimethylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2',5'-Dihydroxy-3',4'-dimethylacetophenone

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2,5-dihydroxy-3,4-dimethylphenyl)ethanone

InChI

InChI=1S/C10H12O3/c1-5-6(2)10(13)8(7(3)11)4-9(5)12/h4,12-13H,1-3H3

InChI Key

VNCKELDIINMUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)O)C(=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The phenylethanone of Step 2 (500 mg) was dissolved in MeOH (20 mL), and potassium carbonate (1 eq.) was added followed by water (1 mL). The mixture was stirred at room temperature for 1 h, and then was poured into water. The solution was acidified with HCl and a precipitate was formed. The precipitate was collected and air dried to give about 350 mg of 1-(2,5-dihydroxy-3,4-dimethyl-phenyl)-ethanone.
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500 mg
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20 mL
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1 mL
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Synthesis routes and methods II

Procedure details

276 g (2 mole) of 2,3-dimethyl-hydroquinone were suspended in 300 ml of acetic acid and heated to 80° C. with stirring. Through the obtained solution boron trifluoride was bubbled whereby care was taken that the temperature did not exceed 100° C. The reaction mixture was stirred at 120° C. for 3.5 h and then poured into 4 l of ice-water containing 500 g of dissolved sodium acetate. This mixture was stirred for 12 h till the precipitate could be separated by suction. This precipitate was then treated with 3 l of water whereto enough sodium hydrogen carbonate was added to reach a final pH of 7.5. The precipitate was suction filtered again, washed with water till neutral and recrystallized from toluene. Yield: 230 g. Melting point: 151° C. (structure confirmed by NMR).
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276 g
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300 mL
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